A Technical Guide to (2-Aminoadamantan-2-yl)methanol hydrochloride: Properties, Synthesis, and Applications
A Technical Guide to (2-Aminoadamantan-2-yl)methanol hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
The adamantane scaffold, a rigid, lipophilic, and three-dimensional hydrocarbon cage, has become a privileged structure in medicinal chemistry. Its unique properties can significantly enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] This guide provides an in-depth look at a specific functionalized derivative, (2-Aminoadamantan-2-yl)methanol hydrochloride, offering critical data and procedural insights for its application in research and development.
Core Compound Identification and Properties
Unambiguous identification is the cornerstone of chemical research. The fundamental identifiers and physicochemical properties of (2-Aminoadamantan-2-yl)methanol hydrochloride are summarized below.
| Property | Data | Source(s) |
| Chemical Name | (2-Aminoadamantan-2-yl)methanol hydrochloride | [3][4] |
| CAS Number | 1257334-61-4 | [3][4] |
| Molecular Formula | C11H20ClNO | [4] |
| Molecular Weight | 217.73 g/mol | [4] |
| Physical Form | Solid / Powder | [5][6] |
| Synonyms | (2-amino-2-adamantyl)methanol hydrochloride | [7] |
Note: There appears to be some discrepancy in the public domain regarding the precise molecular weight, with some sources listing it slightly differently. The value of 217.73 g/mol corresponds to the provided molecular formula for the hydrochloride salt.
The Adamantane Advantage in Drug Discovery
The adamantane moiety is not merely a passive scaffold; it actively imparts desirable characteristics to a molecule. Its incorporation into drug candidates can:
-
Enhance Lipophilicity: The hydrocarbon cage structure increases the molecule's affinity for lipid environments, which can improve its ability to cross cell membranes and the blood-brain barrier.[1][8]
-
Improve Pharmacokinetics: Adamantane derivatives often exhibit increased metabolic stability and prolonged half-life, leading to more favorable dosing regimens.[9]
-
Provide a Rigid Binding Motif: The rigid structure can lock a pharmacophore into an optimal orientation for binding to a biological target, potentially increasing potency and selectivity.[9]
This has led to the successful development of numerous adamantane-based drugs for a wide range of diseases, including viral infections (Amantadine), neurodegenerative disorders (Memantine), and type 2 diabetes (Saxagliptin, Vildagliptin).[2][8]
Synthesis Pathway: From Adamantanone to the Target Compound
The synthesis of (2-Aminoadamantan-2-yl)methanol hydrochloride logically starts from the commercially available precursor, 2-adamantanone. The overall strategy involves the introduction of both an amino group and a hydroxymethyl group at the C2 position. A plausible and common synthetic approach is a multi-step process.
Causality in Synthesis Design: The choice of a synthetic route for such a geminal (attached to the same carbon) amino alcohol requires careful planning. A direct one-pot reaction is often challenging. Therefore, a stepwise approach, first creating the aminonitrile (a Strecker-type reaction) followed by reduction, is a robust and validated method.
Conceptual Experimental Workflow
The following diagram illustrates a logical synthetic pathway.
Caption: Conceptual workflow for the synthesis of the target compound.
Detailed Protocol: Synthesis of 2-Aminoadamantane (A Related Precursor)
Objective: To synthesize 2-aminoadamantane via one-pot reductive amination.
Materials:
-
2-Adamantanone
-
Anhydrous Methanol
-
Ammonium Acetate
-
Sodium Cyanoborohydride (NaBH₃CN)
-
2 M Hydrochloric Acid (HCl)
-
Diethyl Ether
-
Solid Sodium Hydroxide (NaOH)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Imine Formation: Dissolve 2-adamantanone (1.0 eq) and a large excess of ammonium acetate (e.g., 10 eq) in anhydrous methanol within a round-bottom flask. Stir the mixture at room temperature for approximately 1 hour to facilitate the formation of the key imine intermediate.[10]
-
Scientist's Insight: Using a large excess of the ammonium salt pushes the equilibrium towards the imine, maximizing the substrate for the subsequent reduction step.
-
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (1.5 eq) in small portions.[10]
-
Trustworthiness Check: NaBH₃CN is a milder reducing agent than NaBH₄ and is selective for the imine over the ketone, preventing the formation of 2-adamantanol as a major byproduct.[1] Portion-wise addition at 0 °C controls the reaction rate and any potential exotherm.
-
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 24 hours to ensure complete reduction.[10]
-
Work-up & Quenching: Carefully quench the reaction by the slow addition of 2 M HCl until the effervescence ceases. This neutralizes excess reducing agent.
-
Solvent Removal: Evaporate the methanol under reduced pressure.
-
Extraction & Purification:
-
Partition the remaining aqueous residue between diethyl ether and water.
-
Acidify the aqueous layer further with concentrated HCl and wash with diethyl ether to remove any unreacted ketone.
-
Basify the aqueous layer with solid NaOH until strongly alkaline. This deprotonates the amine hydrochloride salt to the free amine.
-
Extract the free amine into diethyl ether (e.g., 3 times).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-aminoadamantane.[10]
-
Analytical Characterization
Confirming the identity and purity of the final compound is paramount. For adamantane derivatives, a combination of techniques is standard.
-
High-Performance Liquid Chromatography (HPLC): Due to the polar nature and lack of a strong UV chromophore, HPLC analysis of aminoadamantanes often requires pre-column derivatization to enhance detection by UV or fluorescence detectors.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for both identification and quantification. Derivatization is typically required to increase the volatility of the polar amino alcohol. The mass spectrum provides the molecular weight and a unique fragmentation pattern that serves as a chemical fingerprint.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation, confirming the connectivity of atoms within the adamantane cage and the presence of the aminomethanol moiety.
Safety and Handling
As with any laboratory chemical, proper safety protocols must be observed.
-
Hazard Classification: Related aminoadamantane hydrochlorides are classified as irritants. They can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][5][12]
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles, and a lab coat.[12][13] Handling should be performed in a well-ventilated area or a chemical fume hood.[13][14]
-
Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[6][13]
-
First Aid:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[12]
-
In case of skin contact: Wash with plenty of soap and water. If irritation occurs, get medical advice.[12]
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[13]
-
If swallowed: Do not induce vomiting. Seek immediate medical assistance.[13]
-
References
-
(2-aminoadamantan-2-yl)methanol hydrochloride — Chemical Substance Information. NextSDS. [Link]
- Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604.
- Spilovska, K., Zemek, F., & Korabecny, J. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry, 23(24), 2635-2664.
-
The Role of Adamantane Derivatives in Modern Drug Discovery. Pharmaffiliates. [Link]
-
DRUGS BASED ON ADAMANTANE DERIVATIVES. ResearchGate. [Link]
-
Safety data sheet. CPAChem. [Link]
-
(2-aminoadamantan-2-yl)methanol hydrochloride (C11H19NO). PubChemLite. [Link]
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- 5. (2-aminoadamantan-1-yl)methanol hydrochloride | 2624133-96-4 [sigmaaldrich.com]
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